

Technical Guide: Crystal Structure Analysis of 2-Bromo-3,5-dichloroaniline

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Compound of Interest

Compound Name: 2-Bromo-3,5-dichloroaniline

Cat. No.: B567108

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, a comprehensive, publicly available single-crystal X-ray diffraction study for **2-Bromo-3,5-dichloroaniline** has not been found in surveyed crystallographic databases. This guide provides a detailed analysis of the closely related compound, 3,5-dichloroaniline, as a structural analogue to infer potential solid-state characteristics. Methodologies presented are based on established protocols for similar halogenated anilines and serve as a predictive guide for future experimental work on **2-Bromo-3,5-dichloroaniline**.

Introduction

2-Bromo-3,5-dichloroaniline is a halogenated aromatic amine, a class of compounds that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of atoms and intermolecular interactions within the crystalline solid-state of such molecules dictates crucial physicochemical properties, including solubility, melting point, stability, and bioavailability. Understanding the crystal structure is therefore paramount for its application in drug development and materials science.

This technical guide outlines the anticipated molecular and crystal structure of **2-Bromo-3,5-dichloroaniline**, provides a hypothetical, yet detailed, experimental protocol for its single-crystal X-ray diffraction analysis, and presents the crystallographic data for the analogous compound, 3,5-dichloroaniline, for comparative purposes.

Molecular Structure of 2-Bromo-3,5-dichloroaniline

The molecular structure of **2-Bromo-3,5-dichloroaniline** consists of a benzene ring substituted with one bromine atom, two chlorine atoms, and an amino group. The IUPAC name for this compound is 2-Bromo-3,5-dichlorobenzenamine.

Caption: 2D representation of the **2-Bromo-3,5-dichloroaniline** molecule.

Physicochemical Properties

While extensive experimental data for **2-Bromo-3,5-dichloroaniline** is scarce, the following table summarizes known and predicted properties for it and its structural isomers.

Property	2-Bromo-3,5-dichloroaniline (Predicted)	2-Bromo-5-chloroaniline (Experimental)	3,5-Dichloroaniline (Experimental)
Molecular Formula	C ₆ H ₄ BrCl ₂ N	C ₆ H ₅ BrClN	C ₆ H ₅ Cl ₂ N
Molecular Weight	240.91 g/mol	206.47 g/mol	162.02 g/mol
Melting Point	Not available	38 °C	46-52 °C
Boiling Point	Not available	128 °C at 7 mmHg	259-260 °C at 741 mmHg
Solubility	Not available	Soluble in Methanol	Insoluble in water; soluble in ethanol, ether

Hypothetical Experimental Protocol for Crystal Structure Determination

The following protocol outlines a standard procedure for the synthesis and single-crystal X-ray diffraction analysis of **2-Bromo-3,5-dichloroaniline**, based on methodologies reported for analogous compounds.

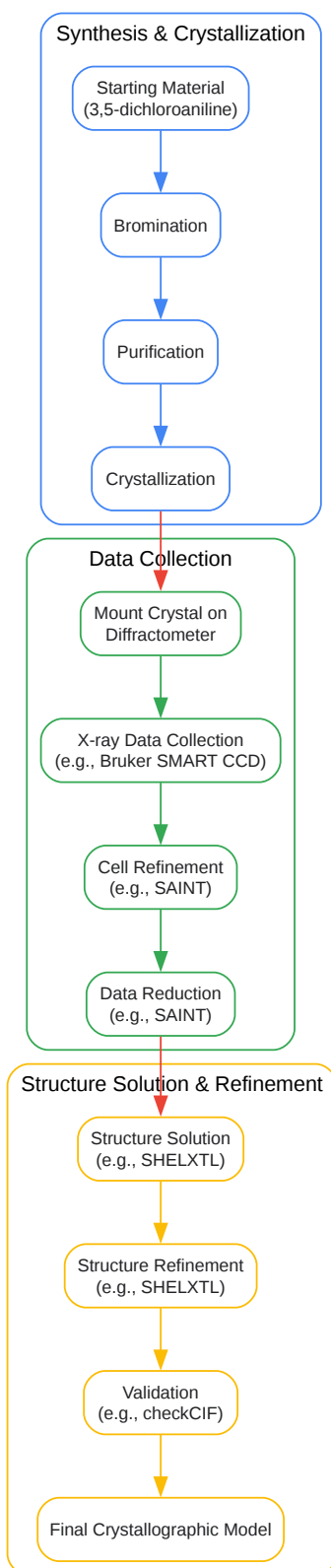
Synthesis and Crystallization

A plausible synthetic route involves the bromination of 3,5-dichloroaniline.

Synthesis of **2-Bromo-3,5-dichloroaniline**:

- Dissolve 3,5-dichloroaniline in a suitable solvent such as glacial acetic acid.
- Slowly add a stoichiometric amount of bromine dissolved in glacial acetic acid to the solution at room temperature with constant stirring.
- Continue stirring for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water to precipitate the crude product.
- Filter, wash the solid with water, and dry.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis



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Caption: Hypothetical workflow for the crystal structure determination of **2-Bromo-3,5-dichloroaniline**.

Data Collection and Refinement Parameters (Hypothetical):

Parameter	Value
Instrument	Bruker SMART CCD area-detector diffractometer
Radiation	Mo K α (λ = 0.71073 Å)
Temperature	298(2) K
Data Collection Method	ω and ϕ scans
Absorption Correction	Multi-scan (e.g., SADABS)
Structure Solution	Direct methods (e.g., SHELXS)
Structure Refinement	Full-matrix least-squares on F^2 (e.g., SHELXL)

Crystal Structure Analysis of 3,5-Dichloroaniline (Analogue)

The crystal structure of 3,5-dichloroaniline was determined by S. C. Biswas and M. Sen and published in Acta Crystallographica in 1976. This data provides a valuable reference for predicting the packing and intermolecular interactions that might be present in the crystal structure of **2-Bromo-3,5-dichloroaniline**.

Crystallographic Data

Parameter	3,5-Dichloroaniline
Chemical Formula	C ₆ H ₅ Cl ₂ N
Formula Weight	162.02 g/mol
Crystal System	Orthorhombic
Space Group	Pna2 ₁
a	18.01(2) Å
b	3.89(1) Å
c	9.92(1) Å
α, β, γ	90°
Volume	694.6 Å ³
Z	4
Calculated Density	1.55 g/cm ³

Structural Details and Intermolecular Interactions

In the crystal structure of 3,5-dichloroaniline, the molecules are arranged in a herringbone pattern. The primary intermolecular interactions are likely to be N-H...Cl hydrogen bonds and van der Waals forces. The presence of the additional bulky and polarizable bromine atom in **2-Bromo-3,5-dichloroaniline** is expected to significantly influence the crystal packing, potentially leading to different intermolecular contacts, such as N-H...Br or Br...Cl halogen bonding, which could alter the overall crystal symmetry and density.

Conclusion

While the definitive crystal structure of **2-Bromo-3,5-dichloroaniline** remains to be experimentally determined, this technical guide provides a comprehensive framework for its analysis. By leveraging data from the closely related 3,5-dichloroaniline and established experimental protocols, researchers can anticipate the molecular conformation, potential intermolecular interactions, and a clear pathway for its empirical structure determination. The synthesis and crystallographic analysis of **2-Bromo-3,5-dichloroaniline** would be a valuable

contribution to the understanding of halogenated anilines and would provide essential data for its application in medicinal chemistry and materials science.

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